1,3-Dichloro-1,1,3,3-tetrafluoro-2-phenylpropan-2-ol

Overview

Description

1,3-Dichloro-1,1,3,3-tetrafluoro-2-phenylpropan-2-ol is a chemical compound with the molecular formula C3H2Cl2F4O . It is also known by other names such as 1,3-Dichlor-1,1,3,3-tetrafluor-2-propanol .

Molecular Structure Analysis

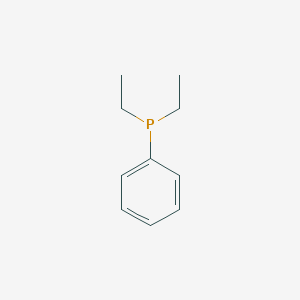

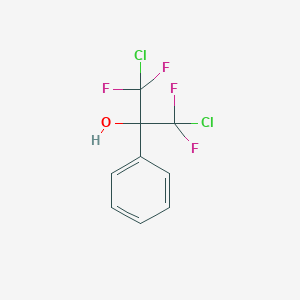

The molecular structure of 1,3-Dichloro-1,1,3,3-tetrafluoro-2-phenylpropan-2-ol is complex, with multiple chlorine and fluorine atoms attached to the carbon backbone . The exact 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis

The compound has an average mass of 200.947 Da and a monoisotopic mass of 199.941879 Da . It has a density of 1.666g/cm3 and a boiling point of 145ºC at 760 mmHg .Scientific Research Applications

Catalysis in Asymmetric Synthesis :

- 1,3-diols, similar in structure to 1,3-Dichloro-1,1,3,3-tetrafluoro-2-phenylpropan-2-ol, have been used as catalysts in asymmetric synthesis. For instance, in the asymmetric addition of diethylzinc to aromatic aldehydes, optically pure 1,3-diols have achieved enantiomeric excesses up to 92% (Sarvary, Wan, & Frejd, 2002).

Synthesis of Chemical Compounds :

- The synthesis of 1,1,1,3-tetrachloro-3-phenylpropane, which shares similarities with the target compound, involves elimination of hydrogen chloride and a 1,3-proton transfer catalyzed by base (Akiyama, Yoshida, Hanawa, & Sugimori, 1983).

Fluorination Reactions :

- Research on fluorination reactions involving compounds like 1,2,3,3-tetrachloro-l-propene, which are structurally related to the target compound, has been conducted. These studies include the generation of fluorinated propenes and the use of fluorocarbocations in reaction mechanisms (Boberg & Voss, 1976).

Reaction Mechanisms and Intermediates :

- Investigations into the reaction of sulphur tetrafluoride with 1,3-dihaloacetones, closely related to the target compound, have provided insights into the formation of ethers, propanes, and propenes, confirming the participation of fluorocarbocations in these reactions (Wielgat, Domagała, & Koliński, 1987).

Photocyclization Reactions :

- The photochemical behavior of compounds like 2-chloro-1,3-diphenylpropan-1,3-dione, which bears resemblance to the target chemical, has been studied, leading to the understanding of different reaction pathways depending on the nature of the halogen atom and electron-donor groups (Košmrlj & Šket, 2007).

Influence on Radical Persistency :

- The effect of compounds like 1,1,1,3,3,3-hexafluoro-2-phenylpropan-2-ol on the persistency of sec-alkyl peroxy radicals has been explored, demonstrating the influence of hydrogen bonding on radical lifetimes (Mugnaini & Lucarini, 2007).

Synthesis of Esters and Acids :

- Research on the synthesis of esters and acids involving compounds like 3,3,3-trifluoropropene, related to the target compound, has been conducted, providing insights into chiral synthesis and resolutions (CHIMIA, 1996).

Safety And Hazards

properties

IUPAC Name |

1,3-dichloro-1,1,3,3-tetrafluoro-2-phenylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2F4O/c10-8(12,13)7(16,9(11,14)15)6-4-2-1-3-5-6/h1-5,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGSRRJXNAVHKNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(F)(F)Cl)(C(F)(F)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40285773 | |

| Record name | 1,3-dichloro-1,1,3,3-tetrafluoro-2-phenylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40285773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dichloro-1,1,3,3-tetrafluoro-2-phenylpropan-2-ol | |

CAS RN |

1892-88-2 | |

| Record name | NSC42762 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42762 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-dichloro-1,1,3,3-tetrafluoro-2-phenylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40285773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.